1-[(1S)-1-Azidoethyl]-3-fluorobenzene
Description
1-[(1S)-1-Azidoethyl]-3-fluorobenzene is a chiral aromatic compound featuring a fluorinated benzene ring substituted with an azidoethyl group in the (1S) configuration. Its molecular formula is C₈H₇FN₃, with a theoretical molecular weight of 164.16 g/mol. The compound combines the electronic effects of the fluorine atom at the meta position and the reactive azide group, making it valuable in synthetic chemistry, particularly in click reactions and pharmaceutical intermediates.
Properties
IUPAC Name |
1-[(1S)-1-azidoethyl]-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-6(11-12-10)7-3-2-4-8(9)5-7/h2-6H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQCSQLPGNKPLI-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1S)-1-Azidoethyl]-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzene and (1S)-1-chloroethyl azide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the decomposition of the azido group. A common solvent used is dichloromethane.
Synthetic Route: The (1S)-1-chloroethyl azide is reacted with 3-fluorobenzene in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The product is purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[(1S)-1-Azidoethyl]-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products depending on the reagents and conditions used.
Scientific Research Applications
1-[(1S)-1-Azidoethyl]-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-Azidoethyl]-3-fluorobenzene involves its ability to undergo cycloaddition reactions with alkynes to form triazoles. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The azido group acts as a reactive handle that can be selectively targeted, allowing for precise modifications of biomolecules .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 1-[(1S)-1-Azidoethyl]-3-fluorobenzene with key analogs from the evidence:
Key Observations:
- Substituent Effects: The 3-fluoro substituent in the target compound provides moderate electron-withdrawing effects, influencing aromatic electrophilic substitution patterns. In contrast, the 3-bromo analog offers greater steric bulk and polarizability. The 2-chloro-4-fluoro compound combines halogen effects at ortho and para positions, which may impact regioselectivity in cross-coupling reactions.
Stereochemistry :
Spectroscopic Data
1-(1-Azidoethyl)-3-bromobenzene :
- IR : Strong azide absorption at 2110 cm⁻¹ , aromatic C-H stretches at 3018 cm⁻¹ .
- ¹H NMR : Aromatic protons at δ7.44 (d, J=8 Hz) and δ7.12 (d, J=8 Hz), with azidoethyl protons at δ4.23 (s).
- ESI-MS : m/z 234.0 (M+Na), confirming molecular weight.
- Target Compound (Inferred): Expected IR: Similar azide peak (~2100–2120 cm⁻¹), with fluorine-induced shifts in aromatic C-F stretches (~1200–1250 cm⁻¹). ¹H NMR: Aromatic protons likely deshielded compared to non-fluorinated analogs due to fluorine’s electronegativity.
Biological Activity
1-[(1S)-1-Azidoethyl]-3-fluorobenzene (CAS No. 1604322-41-9) is an organic compound notable for its azido and fluorobenzene functional groups. This compound has gained attention in recent years due to its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active molecules. Understanding its biological activity is crucial for exploring its therapeutic potential.
The molecular formula of this compound is C9H10N4F, and it features a unique structure that may influence its reactivity and biological interactions. The presence of the azido group can facilitate various chemical transformations, while the fluorine atom may enhance the compound's lipophilicity and metabolic stability.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes and receptors. The azido group can participate in click chemistry reactions, which are valuable for drug development and bioconjugation techniques. Additionally, the fluorine atom may alter the electronic properties of the compound, potentially affecting its binding affinity to target proteins.
Biological Activity Overview
Research has indicated that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing azido and fluorinated groups have shown promise as antimicrobial agents. They may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Anticancer Properties : Fluorinated compounds are frequently investigated for their anticancer potential due to their ability to interact with DNA and other cellular targets, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The azido group can serve as a bioorthogonal handle for enzyme inhibitors, allowing for selective targeting of specific pathways.
Case Study 1: Antimicrobial Activity
In a study examining various azido-containing compounds, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of approximately 20 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential.
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of fluorinated compounds on human cancer cell lines. This compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer activity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Azido-Fluorobenzene | 20 | 5 |
| 4-Fluoroaniline | Fluorinated Aniline | 50 | 10 |
| Azidothymidine | Nucleoside Analog | 30 | 8 |
Q & A
Basic: What are the standard synthetic routes for preparing 1-[(1S)-1-Azidoethyl]-3-fluorobenzene?
Methodological Answer:
The synthesis typically involves bromofluorination of a styrene derivative followed by azide substitution. For example:
Bromofluorination : React 3-fluorostyrene with N-bromosuccinimide (NBS) and Et₃N·3HF to yield 1-(2-bromo-1-fluoroethyl)-3-fluorobenzene .
Azide Substitution : Treat the bromofluorinated intermediate with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 65–110°C to introduce the azide group .
Key Data :
- Yields for azide substitution range from 70–90% under optimized conditions .
- IR spectroscopy confirms azide incorporation (peak at ~2100–2110 cm⁻¹) .
Advanced: How can stereochemical integrity be preserved during the synthesis of this compound?
Methodological Answer:
To maintain the (1S)-configuration:
- Use chiral catalysts or enantiomerically pure starting materials to control stereochemistry during bromofluorination.
- Monitor reaction progress with chiral HPLC or polarimetry to detect racemization.
- Avoid prolonged heating during azide substitution, as high temperatures (>100°C) may induce epimerization .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents on the benzene ring (e.g., fluorobenzene protons resonate at δ 7.1–7.4 ppm) and the azidoethyl group (δ 4.2–4.3 ppm for CH₂) .
- IR Spectroscopy : Confirm the azide group (N₃ stretch at ~2100 cm⁻¹) and fluorine substituents (C-F stretch at 1200–1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+Na]⁺ peaks for related compounds at m/z 234–236) .
Advanced: How can researchers resolve contradictions in reported reaction yields for azide substitution?
Methodological Answer:
Discrepancies in yields may arise from:
- Solvent Purity : DMSO must be anhydrous to prevent side reactions with water.
- Temperature Control : Azide substitution at 65°C vs. 110°C can lead to varying byproduct formation (e.g., elimination products).
- Catalytic Additives : Trace metal ions (e.g., Cu⁺) may accelerate azide displacement but require rigorous exclusion of oxygen .
Recommendation : Replicate conditions from high-yield protocols (e.g., 90% yield at 65°C in DMSO) and validate with kinetic studies .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Storage : Keep at 2–8°C in a dry, inert atmosphere to prevent azide decomposition .
- PPE : Use nitrile gloves, safety goggles (EN 166 or NIOSH-compliant), and a lab coat. Avoid inhalation of dust/aerosols .
- Spill Management : Neutralize spills with a 10% sodium bicarbonate solution and collect residues in approved containers .
Advanced: What strategies mitigate risks during catalytic hydrogenation of the azide group?
Methodological Answer:
- Acidic Conditions : Perform hydrogenation in EtOH/1N HCl (2:1) to stabilize intermediates and reduce explosive HN₃ formation .
- Catalyst Selection : Use Pd/C or Raney Ni under controlled H₂ pressure (≤1 atm) to minimize over-reduction.
- Real-Time Monitoring : Track reaction progress with TLC or in situ FTIR to halt at the primary amine stage .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Organic Synthesis : Serve as a precursor for Staudinger reactions or CuAAC "click chemistry" to generate triazole derivatives .
- Bioconjugation : Functionalize biomolecules (e.g., proteins, nucleic acids) via azide-alkyne cycloaddition .
Advanced: How does this compound interact with biological systems?
Methodological Answer:
- DNA Studies : Fluorobenzene derivatives can act as unnatural base pairs (e.g., 3FB-3FB pairing) in engineered DNA, though replication fidelity is lower than natural bases .
- Cellular Permeability : The lipophilic azidoethyl group enhances membrane penetration, making it useful for intracellular probes. Validate permeability via LC-MS/MS or fluorescence assays .
Basic: How should researchers handle discrepancies in purity assessments?
Methodological Answer:
- Chromatographic Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.
- Elemental Analysis : Compare experimental C/H/N/F percentages with theoretical values to confirm purity >95% .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for azide displacement or fluorobenzene electrophilic substitution using Gaussian or ORCA software.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
